molecular formula C20H41NO8P+ B1239635 1,2-Dicaproyl-sn-glycero-3-phosphocholine

1,2-Dicaproyl-sn-glycero-3-phosphocholine

Cat. No. B1239635
M. Wt: 454.5 g/mol
InChI Key: DVZARZBAWHITHR-GOSISDBHSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-dicaproyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine(1+) that is the dicaproyl diester of phosphatidiylcholine.

Scientific Research Applications

Chromatographic Separation

1,2-Dicaproyl-sn-glycero-3-phosphocholine (DCPC) has been utilized in chromatographic separation techniques. Eckard et al. (1998) demonstrated the use of DCPC in subcritical fluid chromatographic separation of phospholipids, highlighting its role in improving separation efficiency under specific chromatographic conditions (Eckard, Taylor, & Slack, 1998).

Structural Biology and Biophysics

DCPC has applications in molecular biophysics for the study of membrane-bound peptides and protein structures. Wu et al. (2010) explored the use of bicelles, including DCPC, for structural biology, emphasizing its stability and utility in varying experimental conditions (Wu, Su, Guan, Sublette, & Stark, 2010).

Enzymatic Studies

Research by Blasi et al. (2006) involved DCPC in enzymatic reactions to study the deacylation of phosphocholines, which is crucial for understanding enzymatic processes in lipid metabolism (Blasi, Cossignani, Simonetti, Brutti, Ventura, & Damiani, 2006).

Capillary Electrophoresis

Luo, Archer-Hartmann, and Holland (2010) reported the use of DCPC as an additive in capillary electrophoresis to enhance the separation of oligosaccharides, demonstrating its importance in analytical chemistry applications (Luo, Archer-Hartmann, & Holland, 2010).

Synthesis and Material Science

DCPC is also significant in the field of synthetic chemistry and material science. For instance, the synthesis of various phosphocholine derivatives including DCPC has been explored to understand their structural and functional properties, as reported by Abdelmageed et al. (1989) and Hermetter et al. (1989) (Abdelmageed, Duclos, Griffin, Siminovitch, Ruocco, & Makriyannis, 1989); (Hermetter, Stütz, Franzmair, & Paltauf, 1989).

Polymerized Liposome Research

DCPC has been used in the synthesis of polymerized liposomes, as illustrated by Sadownik, Stefely, and Regen (1986). Their research emphasizes the stability and applications of polymerized liposomes formed from DCPC in biomedical and biochemical fields (Sadownik, Stefely, & Regen, 1986).

Molecular Dynamics and Simulations

Studies on lipid bilayers, including those containing DCPC, provide insights into their physical properties and behavior in biological systems. Poger and Mark (2010) conducted molecular dynamics simulations of lipid bilayers, contributing to the understanding of phospholipid structures and hydration (Poger & Mark, 2010).

properties

Molecular Formula

C20H41NO8P+

Molecular Weight

454.5 g/mol

IUPAC Name

2-[[(2R)-2,3-di(hexanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/p+1/t18-/m1/s1

InChI Key

DVZARZBAWHITHR-GOSISDBHSA-O

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCC

SMILES

CCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCC

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCC

synonyms

1,2-di-O-hexadecyl-rac-glycero-3-phosphocholine
1,2-dihexadecyl-sn-glycero-3-phosphocholine
1,2-dihexadecylphosphatidylcholine
DHPC
dihexadecyl-GPC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dicaproyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
1,2-Dicaproyl-sn-glycero-3-phosphocholine
Reactant of Route 3
Reactant of Route 3
1,2-Dicaproyl-sn-glycero-3-phosphocholine
Reactant of Route 4
Reactant of Route 4
1,2-Dicaproyl-sn-glycero-3-phosphocholine
Reactant of Route 5
Reactant of Route 5
1,2-Dicaproyl-sn-glycero-3-phosphocholine
Reactant of Route 6
Reactant of Route 6
1,2-Dicaproyl-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.